molecular formula C10H13FN2 B089578 1-(2-Fluorophenyl)piperazine CAS No. 1011-15-0

1-(2-Fluorophenyl)piperazine

Cat. No. B089578
CAS RN: 1011-15-0
M. Wt: 180.22 g/mol
InChI Key: IVTZRJKKXSKXKO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperazine is a compound with the empirical formula C10H13FN2 and a molecular weight of 180.22 . It is a clear colorless to light yellow liquid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Fluorophenyl)piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluorophenyl)piperazine consists of a piperazine ring attached to a fluorophenyl group . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 283.8±25.0 °C at 760 mmHg, and a refractive index of 1.527 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Fluorophenyl)piperazine are not detailed in the search results, piperazine derivatives are known to undergo various reactions, including cyclization, aza-Michael addition, and others .


Physical And Chemical Properties Analysis

1-(2-Fluorophenyl)piperazine is a clear colorless to light yellow liquid . It has a density of 1.1±0.1 g/cm³, a boiling point of 283.8±25.0 °C at 760 mmHg, and a refractive index of 1.527 . It also has a flash point of 125.4±23.2 °C .

Scientific Research Applications

Synthesis of Fluorinated Building Blocks

1-(2-Fluorophenyl)piperazine: is utilized as a precursor in the synthesis of fluorinated building blocks. These building blocks are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability, lipophilicity, and bioavailability .

Development of Antimicrobial Agents

Research has indicated the potential of piperazine derivatives, including 1-(2-Fluorophenyl)piperazine , in the creation of new antimicrobial agents. These compounds can be designed to target resistant strains of bacteria, offering a pathway to combat antibiotic resistance.

Antitubercular Property Exploration

The structural motif of 1-(2-Fluorophenyl)piperazine is explored for its antitubercular properties. By incorporating this compound into drug design, scientists aim to develop more effective treatments against tuberculosis.

Sedative and Hypnotic Drug Metabolites

1-(2-Fluorophenyl)piperazine: serves as a major metabolite in the biotransformation of certain sedative and hypnotic drugs. Understanding its role in drug metabolism helps in predicting pharmacokinetic behaviors .

Chemokine Antagonists

This compound is involved in synthesizing chemokine antagonists, which are molecules that can modulate the immune response. These antagonists have potential therapeutic applications in treating inflammatory diseases .

Cholinesterase and Aβ-Aggregation Inhibitors

1-(2-Fluorophenyl)piperazine: is a precursor in synthesizing pyrimidine derivatives that act as cholinesterase inhibitors and Aβ-aggregation inhibitors. These compounds are studied for their potential to treat neurodegenerative diseases like Alzheimer’s .

Safety and Hazards

1-(2-Fluorophenyl)piperazine is considered hazardous. It can cause severe skin burns and eye damage, and may be harmful if swallowed or in contact with skin. It may also cause respiratory irritation .

Future Directions

While specific future directions for 1-(2-Fluorophenyl)piperazine are not mentioned in the search results, the ongoing research into the synthesis of piperazine derivatives suggests that this field continues to be an active area of study .

properties

IUPAC Name

1-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTZRJKKXSKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143732
Record name 1-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)piperazine

CAS RN

1011-15-0
Record name 1-(2-Fluorophenyl)piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)piperazine
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Record name 1-(2-Fluorophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)piperazine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Fluoroaniline (4.0 g, 36.0 mmol) and bis-(2-chloroethyl)-amine hydrochloride (6.4 g, 36.0 mmol) were dissolved in n-butanol (40 mL) and potassium carbonate (12.0 g, 86.8 mmol) was added. The reaction mixture was heated to 100° C. for 16 h, cooled to room temperature, and concentrated under reduced pressure. The crude reaction mixture was diluted with 10% MeOH in CHCl3 and filtered. The clear filtrate was concentrated under reduced pressure to get 1-(2-fluorophenyl)piperazine (2.0 g, yield 31%), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 9.95 (br s, 1H), 7.12-6.95 (m, 4H), 3.43 (br s, 8H). MS (ESI) m/z: Calculated for C10H13FN2: 180.11. found: 180.9 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there known challenges in differentiating 1-(2-Fluorophenyl)piperazine from similar compounds?

A2: Yes, while LC/MS generally offers good discrimination between isomers of substituted piperazines, it struggles to differentiate 1-(2-Fluorophenyl)piperazine from 1-(4-Fluorophenyl)piperazine using standard gradient elution methods []. This highlights the need for careful method optimization or alternative analytical techniques when precise isomer identification is crucial.

Q2: Can 1-(2-Fluorophenyl)piperazine be utilized in the development of new antimicrobial agents?

A3: Research suggests potential. 1-(2-Fluorophenyl)piperazine served as a starting material in synthesizing novel fluoroquinolone-triazole hybrid compounds []. While the specific role of the 1-(2-Fluorophenyl)piperazine moiety in the final compound's activity isn't detailed in the abstract, the successful synthesis and subsequent antimicrobial testing of these hybrids highlights the potential of 1-(2-Fluorophenyl)piperazine as a building block in medicinal chemistry efforts.

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